
Technical Support Center: Measuring SR-4835
Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed guidance on measuring the target engagement of SR-4835 in a

cellular context. Below you will find frequently asked questions (FAQs), troubleshooting guides

for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)
Q1: What is SR-4835 and what are its cellular targets?

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It functions as an ATP-competitive inhibitor.

[4][5] Additionally, SR-4835 acts as a "molecular glue," promoting the interaction between

CDK12 and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which leads to the

ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of

CDK12.[6][7][8]

Q2: What are the primary methods to confirm SR-4835 target engagement in cells?

There are several robust methods to measure the engagement of SR-4835 with its targets in a

cellular environment:

Indirect Target Engagement (Downstream Effects):
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Western Blotting for Cyclin K Degradation: As SR-4835 induces the degradation of cyclin

K, monitoring its protein levels is a direct readout of the molecular glue activity.[6][7]

Western Blotting for Phospho-RNA Polymerase II (Ser2): CDK12 phosphorylates the C-

terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). Inhibition of

CDK12 by SR-4835 leads to a reduction in pSer2 levels, which can be quantified by

Western blot.[5]

Gene Expression Analysis of DDR Genes: CDK12/13 inhibition by SR-4835 suppresses

the expression of key DNA Damage Response (DDR) genes such as BRCA1, ATM, and

RAD51.[3] This can be measured by quantitative PCR (qPCR).

Direct Target Engagement (Physical Interaction):

Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of

CDK12/CDK13 upon SR-4835 binding in intact cells or cell lysates.[8][9][10]

NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of SR-
4835 to CDK12/CDK13 by detecting Bioluminescence Resonance Energy Transfer

(BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[2]

[11][12]

Drug Affinity Pulldown Assays: This technique uses a modified version of SR-4835 to pull

down its binding partners from cell lysates, which can then be identified by mass

spectrometry or Western blotting.[8][13]

Q3: What are the reported potencies of SR-4835?

The following table summarizes the in vitro and cellular potency of SR-4835 from published

data.
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Target Assay Type Potency (IC₅₀/Kd) Reference

CDK12 Binding Affinity (Kd) 98 nM [1][2][3]

CDK12
Kinase Inhibition

(IC₅₀)
99 nM [1][2][3]

CDK13 Binding Affinity (Kd) 4.9 nM [1][2]

Cellular p-Pol II Ser2 In-Cell Western 100 nM (EC₅₀) [5]

Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of SR-4835, leading to the

degradation of Cyclin K and inhibition of RNA Polymerase II CTD phosphorylation.
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Mechanism of action of SR-4835.

Experimental Protocols and Troubleshooting
Western Blot for Cyclin K Degradation
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This assay provides a robust and straightforward method to assess the molecular glue activity

of SR-4835.

Western blot experimental workflow.

Cell Culture and Treatment:

Plate cells (e.g., MDA-MB-231, A375) in 6-well plates and grow to 70-80% confluency.

Treat cells with a dose-range of SR-4835 (e.g., 0.05, 0.1, 0.2, 0.5, 1 µM) or a vehicle

control (DMSO) for a specified time (e.g., 2, 4, 6 hours).[7]

For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1-2 hours before

adding SR-4835.[7][8]

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing every 10 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant.[1]

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Run the gel to separate proteins by size.
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against Cyclin K (e.g., 1:1000 dilution)

overnight at 4°C.[1]

Include a primary antibody for a loading control, such as GAPDH or β-actin (e.g., 1:10,000

dilution).

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1

hour at room temperature.[1]

Wash the membrane again three times with TBST.

Detection and Analysis:

Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a

digital imager.

Quantify the band intensities and normalize the Cyclin K signal to the loading control.
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Issue Possible Cause(s) Suggested Solution(s)

No or Weak Cyclin K Signal Insufficient protein loaded.
Increase the amount of protein

loaded per well.

Low primary antibody

concentration or incubation

time.

Increase the primary antibody

concentration or incubate

overnight at 4°C.[1]

Inactive secondary antibody or

ECL substrate.

Use fresh reagents and test

their activity.

SR-4835 is not active.

Verify the integrity and

concentration of the SR-4835

stock.

High Background Insufficient blocking.

Increase blocking time to 1.5-2

hours or try a different blocking

agent (e.g., BSA instead of

milk).

Antibody concentration is too

high.

Decrease the concentration of

the primary or secondary

antibody.

Insufficient washing.
Increase the number and

duration of wash steps.[1]

Non-Specific Bands
Primary antibody is not

specific.

Use a well-validated antibody

for Cyclin K.[14]

Protein degradation.

Ensure protease inhibitors are

included in the lysis buffer and

keep samples on ice.

Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the direct binding of SR-4835 to CDK12/CDK13 by assessing changes in

their thermal stability.

CETSA® experimental workflow.
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Cell Culture and Treatment:

Culture cells to a high density in a suitable format (e.g., T175 flask).

Harvest and resuspend cells in PBS with protease inhibitors.

Treat the cell suspension with SR-4835 (e.g., 10 µM) or vehicle (DMSO) and incubate for

1-2 hours at 37°C.[8]

Heat Shock:

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler, followed by cooling at room temperature for 3 minutes.

Cell Lysis and Fractionation:

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water

bath.

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction

(supernatant) from the precipitated proteins (pellet).

Protein Analysis:

Collect the supernatant and determine the protein concentration.

Analyze the amount of soluble CDK12 or CDK13 in each sample by Western blot.

Data Analysis:

Plot the band intensity of soluble CDK12/CDK13 against the temperature for both treated

and untreated samples to generate a melting curve. A shift in the curve indicates target

engagement.
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Issue Possible Cause(s) Suggested Solution(s)

No Thermal Shift Observed
SR-4835 concentration is too

low.

Increase the concentration of

SR-4835.

Incubation time is too short.

Increase the incubation time to

allow for sufficient cellular

uptake and binding.

Inappropriate temperature

range.

Adjust the temperature range

to cover the melting point of

CDK12/CDK13.

High Variability Between

Replicates
Inconsistent heating.

Ensure uniform heating of all

samples in the thermal cycler.

Incomplete cell lysis.

Ensure complete lysis by

performing sufficient freeze-

thaw cycles.

Pipetting errors.
Use precise pipetting

techniques for all steps.

NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of SR-4835 binding to CDK12/CDK13.

NanoBRET™ experimental workflow.

Cell Transfection:

Co-transfect HEK293 cells with a vector expressing a CDK12- or CDK13-NanoLuc®

fusion protein and a vector for its corresponding cyclin partner.[2][11]

Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24

hours.

Compound and Tracer Addition:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.reactionbiology.com/datasheet/cdk12_plus_cyclin_k_nano_malvern/
https://www.promega.com/products/cell-signaling/kinase-target-engagement/nanobret-target-engagement-cdk-selectivity-systems/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the NanoBRET™ Kinase Tracer to the cells at a pre-determined optimal

concentration.

Immediately add a serial dilution of SR-4835 or vehicle control.

Incubation and Signal Measurement:

Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

Add the NanoGlo® Substrate.

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610

nm) wavelengths.

Data Analysis:

Calculate the BRET ratio (acceptor emission / donor emission).

Plot the BRET ratio against the SR-4835 concentration and fit the data to a sigmoidal

dose-response curve to determine the IC₅₀.
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Issue Possible Cause(s) Suggested Solution(s)

Low BRET Signal Low transfection efficiency.
Optimize the transfection

protocol.

Low expression of the fusion

protein.

Confirm expression by

Western blot.

Inactive substrate.
Use fresh NanoGlo®

substrate.

High Background Signal
Tracer concentration is too

high.

Optimize the tracer

concentration to achieve a

good signal-to-background

ratio.

Autofluorescence from the

compound.

Run a control with the

compound but without the

tracer.

No Dose-Response SR-4835 is not cell-permeable.

This is unlikely for SR-4835,

but can be tested in a lysed-

cell format.

SR-4835 concentration range

is incorrect.

Test a wider range of

concentrations.

The tracer is not being

displaced.

Ensure the tracer and

compound compete for the

same binding site.

By utilizing these detailed protocols and troubleshooting guides, researchers can effectively

measure the target engagement of SR-4835 in cells and gain valuable insights into its

mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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